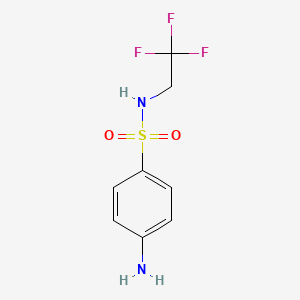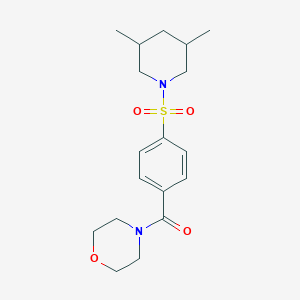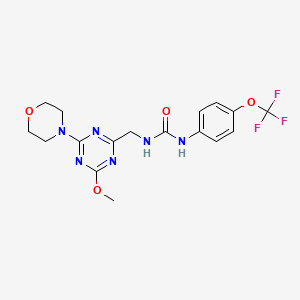
1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C17H19F3N6O4 and its molecular weight is 428.372. The purity is usually 95%.
BenchChem offers high-quality 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Some novel triazole derivatives have been synthesized for antimicrobial activities, including compounds related to 1,3,5-triazine derivatives. These compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).
Stereoselective Synthesis in PI3 Kinase Inhibition
- Research includes the synthesis and stereochemical determination of compounds similar to 1,3,5-triazine, used as active metabolites in potent PI3 kinase inhibitors (Chen et al., 2010).
Crystal Structure Studies
- Studies of the crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, closely related to the compound , have been conducted, providing insights into the structural aspects of these molecules (Fridman et al., 2003).
Synthesis and Thermal Rearrangement
- Research on the thermolysis of 2-(2-chloroethoxy)-4,6-disubstituted sym-triazines, which are similar to the compound of interest, has been explored for understanding their thermal rearrangement properties (Dovlatyan et al., 2010).
Acetylcholinesterase Inhibitors
- A study on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally related, showed their effectiveness as antiacetylcholinesterase agents, indicating their potential in biochemical applications (Vidaluc et al., 1995).
Herbicide Degradation and Side Effects
- Investigations into the soil degradation and side effects of triasulfuron, a compound structurally similar to 1,3,5-triazine derivatives, provide insights into environmental and agricultural applications (Dinelli et al., 1998).
Chemical Modification and Synthesis
- Various studies have explored the chemical modification and synthesis of related triazin-6(1H)-ones, offering insights into the versatility and potential applications of these compounds in chemical synthesis (Collins et al., 2000).
Biological Evaluation of Derivatives
- Novel urea and bis-urea primaquine derivatives, with a structural resemblance to the compound , have been synthesized and biologically evaluated, indicating potential biomedical applications (Perković et al., 2016).
Antimicrobial Agent Synthesis
- Research on the synthesis of 1,3,4-oxadiazole derivatives as antimicrobial agents includes compounds structurally related to 1,3,5-triazines, suggesting their use in developing new antimicrobial drugs (Chikhalia et al., 2009).
PI3K/mTOR Inhibitors
- Studies on bis(morpholino-1,3,5-triazine) derivatives have identified potent adenosine 5'-triphosphate competitive inhibitors for PI3K/mTOR, highlighting the therapeutic potential of similar compounds (Venkatesan et al., 2010).
properties
IUPAC Name |
1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O4/c1-28-16-24-13(23-14(25-16)26-6-8-29-9-7-26)10-21-15(27)22-11-2-4-12(5-3-11)30-17(18,19)20/h2-5H,6-10H2,1H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUKQEQJKVFGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2830045.png)
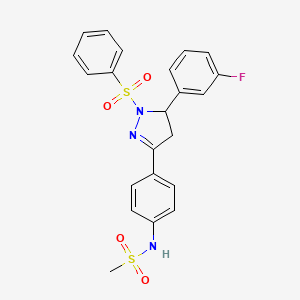
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2830048.png)

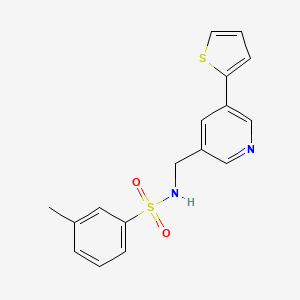
![6-(Pyridin-2-yl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2830051.png)
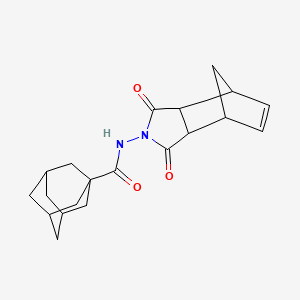
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea](/img/structure/B2830059.png)
![3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2830060.png)

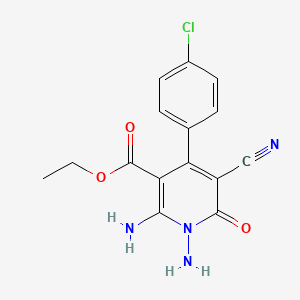
![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2830065.png)
